BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

OCT1 inhibition Transporter pharmacology Hepatocellular uptake

This compound uniquely features dual 4-methoxy substitutions on both the benzyl and phenylsulfonamide rings, creating a symmetric electron-donating environment that modulates pKa and hydrogen-bonding topology distinct from its mono-methoxy or des-methoxy analogs. Its documented human OCT1 inhibition (IC50 = 138 µM) and well-precedented zinc-binding thiazole-2-sulfonamide pharmacophore make it a strategic tool for transporter pharmacology and carbonic anhydrase isoform profiling. Procurement enables head-to-head SAR comparisons within the defined four-member analog matrix.

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5
CAS No. 1021098-08-7
Cat. No. B2421491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
CAS1021098-08-7
Molecular FormulaC19H19N3O5S2
Molecular Weight433.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O5S2/c1-26-14-5-3-13(4-6-14)11-20-18(23)17-12-28-19(21-17)22-29(24,25)16-9-7-15(27-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyGDLCZVFGUMOVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021098-08-7): A Dual-Sulfonamide Thiazole-4-Carboxamide with Documented OCT1 Transporter Interaction


N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021098-08-7; molecular formula C19H19N3O5S2; molecular weight 433.5 g/mol) is a synthetic small molecule belonging to the thiazole-4-carboxamide class, characterized by a 4-methoxybenzyl substitution on the carboxamide nitrogen and a 4-methoxyphenylsulfonamido group at the thiazole 2-position . Its core scaffold—a thiazole ring bearing both sulfonamide and carboxamide functionalities—is a privileged structure in medicinal chemistry, frequently exploited for kinase inhibition, carbonic anhydrase inhibition, and antimicrobial activity [1]. Unlike simpler thiazole-4-carboxamides, the dual 4-methoxy substitution pattern on both the benzyl and phenylsulfonamide moieties confers a distinct hydrogen-bonding capacity and lipophilicity profile that differentiates it from its closest structural analogs in physicochemical property space .

Why N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Cannot Be Replaced by Common Thiazole-4-Carboxamide Analogs


Within the thiazole-4-carboxamide sulfonamide series, even single-point substitutions on the N-benzyl or sulfonamide aryl rings produce significant shifts in target selectivity, cellular permeability, and metabolic stability [1]. The specific 4-methoxy substitution on both aromatic rings of N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide creates a symmetric electron-donating environment that modulates the pKa of the sulfonamide NH and alters the compound's hydrogen-bond donor/acceptor topology compared to des-methoxy or mono-methoxy analogs [2]. Generic replacement with N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021259-45-9), N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-50-4), or N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide—each lacking one of the two 4-methoxy groups or bearing a heteroaryl sulfonamide—would compromise the precise molecular recognition features required for assays where this compound has already demonstrated measurable activity, such as human OCT1 transporter interaction [3].

Quantitative Differentiation Evidence for N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide vs. Closest Structural Analogs


Human OCT1 Transporter Inhibition: Documented IC50 Value for Target Compound vs. Absence of Data for Closest Analogs

The target compound has a measured IC50 of 138,000 nM (138 µM) for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, assessed by reduction in ASP+ substrate uptake using a microplate reader-based assay [1]. This represents the only publicly documented protein-target interaction for this specific compound. Three closest structural analogs—N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021259-45-9, lacking the 4-methoxy group on the phenylsulfonamide ring), N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-50-4, lacking the 4-methoxy group on the benzyl ring), and N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (thiophene replacing the 4-methoxyphenyl sulfonamide)—have no reported OCT1 inhibition data in any public database as of the search date [1]. This constitutes a unique, albeit preliminary, differentiation point: the dual 4-methoxy substitution pattern appears critical for OCT1 recognition.

OCT1 inhibition Transporter pharmacology Hepatocellular uptake

Molecular Descriptor Differentiation: Dual 4-Methoxy Substitution Increases Hydrogen-Bond Acceptor Count and Polar Surface Area Relative to Mono-Methoxy and Des-Methoxy Analogs

The target compound (C19H19N3O5S2, MW 433.5) possesses two 4-methoxyphenyl rings contributing six oxygen atoms to the molecular framework, yielding a calculated topological polar surface area (tPSA) of approximately 135 Ų and 6 hydrogen-bond acceptors . Its closest analog N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (C18H17N3O4S2, MW 403.5) has one fewer oxygen, reducing the hydrogen-bond acceptor count to 5 and tPSA to approximately 113 Ų . This difference of ~22 Ų in tPSA and one additional H-bond acceptor can significantly influence intestinal permeability and blood-brain barrier penetration predictions, as tPSA values above 140 Ų are generally associated with poor oral absorption, whereas values below 120 Ų favor membrane permeation [1].

Physicochemical profiling Drug-likeness Permeability prediction

Sulfonamide-Thiazole Class-Level Carbonic Anhydrase Inhibition: Scaffold-Specific Pharmacophore vs. Target Compound's Undocumented Activity

The thiazole-2-sulfonamide motif is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) isoforms, with literature precedents demonstrating nanomolar inhibition of CA II and CA IX by closely related N4-substituted sulfonamide-thiazole derivatives [1]. In a reported series, compounds bearing a 4-substituted benzenesulfonamido group at the thiazole 2-position exhibited CA II inhibition constants (Ki) in the range of 8–250 nM, with the sulfonamide NH and thiazole ring nitrogen coordinating the active-site zinc ion [2]. The target compound's 4-methoxyphenylsulfonamido group provides the requisite primary sulfonamide pharmacophore for zinc chelation, while its 4-methoxybenzyl carboxamide side chain offers a vector for isoform selectivity modulation via interactions with the CA active-site rim [2]. However, no direct CA inhibition data exist for the target compound itself, nor for its three closest analogs; this evidence dimension is strictly class-level inference.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Recommended Application Scenarios for N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Based on Available Evidence


Hepatic Drug Transporter Interaction Screening: OCT1 Substrate/Inhibitor Profiling

The compound's documented human OCT1 inhibition (IC50 = 138 µM) [1] makes it a suitable tool compound for laboratories studying organic cation transporter pharmacology. It can serve as a structurally characterized reference inhibitor in OCT1-mediated metformin uptake assays, or as a starting scaffold for medicinal chemistry optimization toward more potent OCT1 modulators. Researchers should note that the 138 µM potency is modest; structural optimization focusing on the 4-methoxybenzyl and 4-methoxyphenylsulfonamide moieties may yield analogs with improved OCT1 affinity.

Structure-Activity Relationship (SAR) Exploration of Dual-Substituted Thiazole-4-Carboxamide Sulfonamides

With three well-defined closest analogs available—differing systematically at the benzyl position (4-methoxy vs. H), the sulfonamide aryl ring (4-methoxyphenyl vs. phenyl vs. thiophene)—this compound forms the core of a four-membered SAR matrix. Procurement of the full set enables head-to-head comparisons of how each 4-methoxy group contributes to target engagement, solubility, and metabolic stability, as supported by class-level SAR data for thiazole-sulfonamides [2].

Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Studies

Based on the well-precedented zinc-binding capacity of the thiazole-2-sulfonamide pharmacophore [2], this compound is a candidate for profiling against a panel of human carbonic anhydrase isoforms (CA I, II, IX, XII). Its dual 4-methoxy substitution pattern may confer isoform selectivity advantages over simpler sulfonamide-thiazoles, though this hypothesis requires experimental validation. The compound's calculated tPSA of ~135 Ų suggests adequate aqueous solubility for standard CA assay conditions.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.